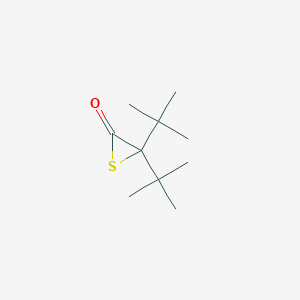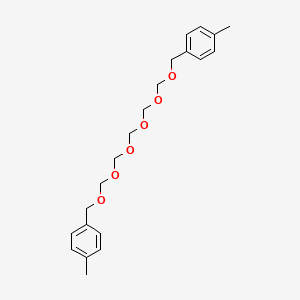
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is a synthetic organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane typically involves the reaction of 4-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, hydrocarbons, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane involves its interaction with molecular targets through its oxygen atoms and aromatic rings. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in both synthetic and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,13-Bis(4-chlorophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-nitrophenyl)-2,4,6,8,10,12-hexaoxatridecane
- 1,13-Bis(4-methoxyphenyl)-2,4,6,8,10,12-hexaoxatridecane
Uniqueness
1,13-Bis(4-methylphenyl)-2,4,6,8,10,12-hexaoxatridecane is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
65201-80-1 |
|---|---|
Fórmula molecular |
C21H28O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethoxymethoxymethoxymethoxymethyl]benzene |
InChI |
InChI=1S/C21H28O6/c1-18-3-7-20(8-4-18)11-22-13-24-15-26-17-27-16-25-14-23-12-21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 |
Clave InChI |
WBGSUKKLVZCXGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COCOCOCOCOCOCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


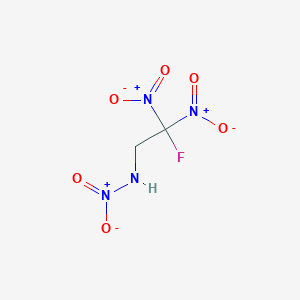
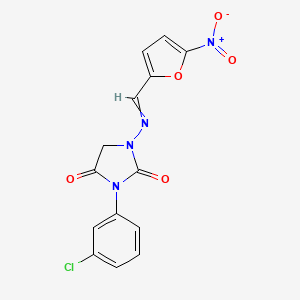

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)


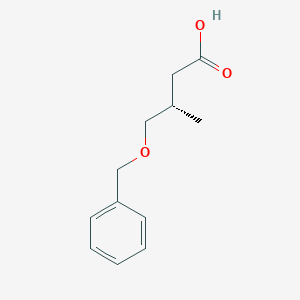
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
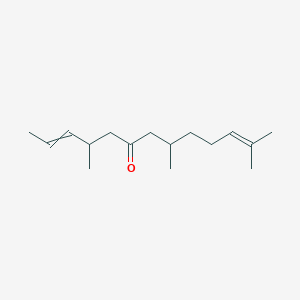
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
